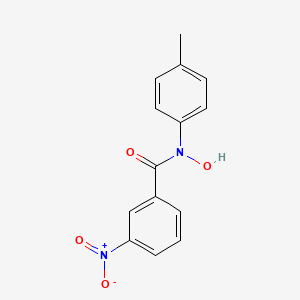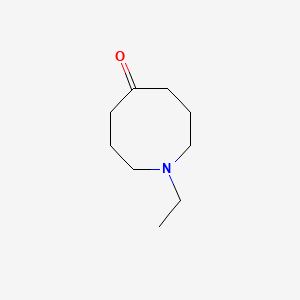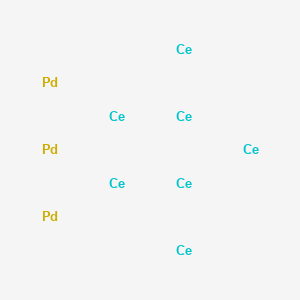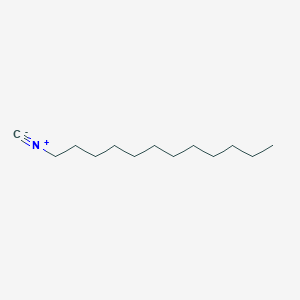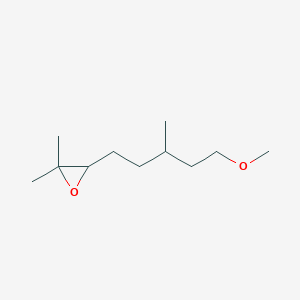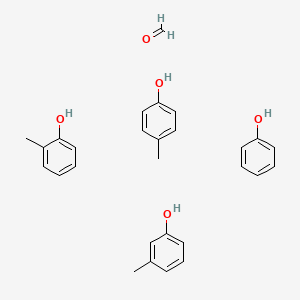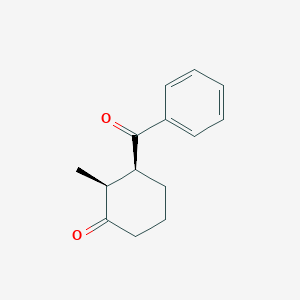
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a benzoyl group attached to a cyclohexanone ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-benzoyl-2-methylcyclohexan-1-one typically involves the asymmetric reduction of a precursor compound. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of a 2-chloro-β-ketoester, resulting in the desired chiral product . The reaction conditions often include the use of glucose dehydrogenase as a cofactor and a hydrogen donor to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction methods, scaled up for larger batch sizes. The use of engineered bacteria containing the necessary enzymes can enhance the efficiency and yield of the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols or other reduced derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of (2S,3S)-3-benzoyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved may include enzymatic reduction or oxidation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-benzoyl-2-methylcyclohexan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-methylcyclohexanone: A structurally related compound lacking the benzoyl group, used in different synthetic applications.
3-benzoylcyclohexanone: Another related compound with a similar structure but without the methyl group.
Uniqueness
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
32789-43-8 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-10-12(8-5-9-13(10)15)14(16)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3/t10-,12-/m0/s1 |
InChI Key |
PYXGOVOMORBCJR-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCCC1=O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(CCCC1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


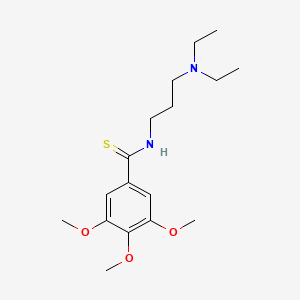
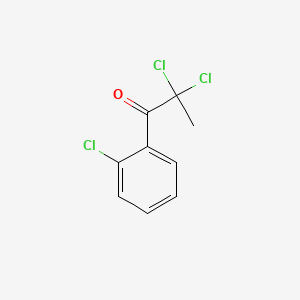
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
